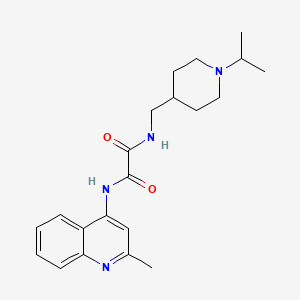![molecular formula C14H8N2O6 B2802038 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate CAS No. 28440-59-7](/img/structure/B2802038.png)
5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate is a complex organic compound belonging to the benzo[de]isoquinoline family This compound is characterized by its unique structure, which includes a nitro group, a dioxo group, and an acetate group
Wirkmechanismus
Target of Action
It’s known that derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound belongs to, have been synthesized and studied for their chemosensor properties . These compounds can interact with various cations .
Mode of Action
It’s known that some derivatives of the benzo[de]isoquinoline-1,3-dione system exhibit chemosensor properties through the pet (photoinduced electron transfer) effect . This involves the transfer of an electron from a donor molecule to an acceptor molecule, which can lead to changes in the physical or chemical properties of the system .
Biochemical Pathways
The pet effect mentioned above can influence various biochemical pathways, particularly those involving electron transfer processes .
Pharmacokinetics
The solubility and crystallinity of similar compounds have been enhanced by grafting triisopropylsilylethynyl groups , which could potentially improve the bioavailability of this compound.
Result of Action
Some derivatives of the benzo[de]isoquinoline-1,3-dione system have shown distinct antitumor selectivity against different cancer cell lines , suggesting potential therapeutic applications.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can generally influence the action of chemosensor compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate typically involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the nitro and acetate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzo[de]isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe for detecting specific biological molecules.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but with an amino group instead of a nitro group.
Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes: Compounds with similar core structures but different functional groups.
Uniqueness
5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate is unique due to its combination of a nitro group, dioxo group, and acetate group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.
Eigenschaften
IUPAC Name |
(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O6/c1-7(17)22-15-13(18)10-4-2-3-8-5-9(16(20)21)6-11(12(8)10)14(15)19/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGMUFKUBNLTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-chloro-N-[(furan-2-yl)methyl]-N-[(pyridin-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2801956.png)


![5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2801964.png)
![5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2801965.png)



![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2801969.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2801970.png)

![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2801973.png)
![N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2801977.png)

